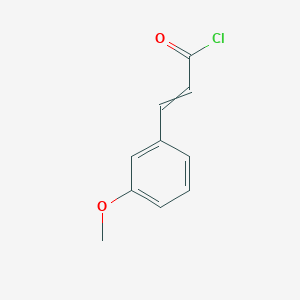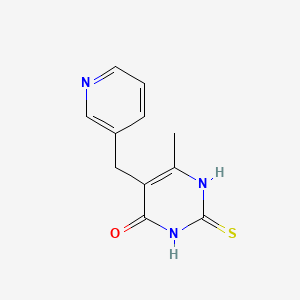
tert-butyl methyl(pent-4-yn-1-yl)carbamate
Descripción general
Descripción
tert-butyl methyl(pent-4-yn-1-yl)carbamate is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl methyl(pent-4-yn-1-yl)carbamate typically involves the reaction of pent-4-yn-1-amine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl methyl(pent-4-yn-1-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted esters .
Aplicaciones Científicas De Investigación
tert-butyl methyl(pent-4-yn-1-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of tert-butyl methyl(pent-4-yn-1-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites of enzymes or receptors, leading to changes in their activity .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to tert-butyl methyl(pent-4-yn-1-yl)carbamate include:
N-Boc-4-pentyne-1-amine: A related compound with similar structural features.
Pent-4-enyl-carbamic acid tert-butyl ester: Another compound with a similar ester group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it valuable in various chemical and biological applications .
Propiedades
Fórmula molecular |
C11H19NO2 |
|---|---|
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
tert-butyl N-methyl-N-pent-4-ynylcarbamate |
InChI |
InChI=1S/C11H19NO2/c1-6-7-8-9-12(5)10(13)14-11(2,3)4/h1H,7-9H2,2-5H3 |
Clave InChI |
DFSREYKXOSGPKD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CCCC#C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8,11-dimethyl-2,3,4,5-tetrahydro-1H-azepino[4,3-b]quinoline](/img/structure/B8488788.png)







![5-[(Hydroxyimino)methyl]-2-methoxybenzonitrile](/img/structure/B8488818.png)





